molecular formula C3H5NO3 B1239060 Pyruvatoxime CAS No. 2211-14-5

Pyruvatoxime

Cat. No.: B1239060
CAS No.: 2211-14-5
M. Wt: 103.08 g/mol
InChI Key: MVGBKLTYYAYYGY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyruvatoxime, also known as pyruvic oxime, belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Scientific Research Applications

1. Metabolic Cardioprotection

Pyruvate, a metabolic fuel and antioxidant, has been identified for its cardioprotective actions. It enhances cardiac performance and protects against ischemia-reperfusion injury and oxidant stress. This finding is pivotal for its potential clinical application in various cardiac conditions such as bypass surgery, resuscitation, and cardiac failure (Mallet et al., 2005).

2. Environmental Impact

Pyruvate has been studied in the context of environmental science, particularly in the oxidation of pyrite in mine tailings. The development of numerical models like PYROX, which simulates pyrite oxidation, highlights the role of pyruvate in managing environmental concerns like acidic drainage and metal dissolution (Wunderly et al., 1996).

3. Biochemical Research

Research in biochemical fields has explored the formation of pyrite and its links with biological systems, such as early life energy sources. The study of pyrite formation under anaerobic conditions provides insights into the biological and geochemical processes of early Earth (Drobner et al., 1990).

4. Catalysis and Material Science

The synthesis of high-nuclearity metal oxime clusters using pyridinealdoxime, such as the Ni(8)Dy(8) complex, demonstrates pyruvatoxime's role in creating new materials with unique properties, potentially useful in areas like magnetism and catalysis (Papatriantafyllopoulou et al., 2010).

5. Soil and Environmental Chemistry

This compound's relevance extends to soil and environmental chemistry, where analytical pyrolysis studies have provided insights into soil organic matter, its origin, composition, and implications for environmental health (Leinweber & Schulten, 1999).

Properties

CAS No.

2211-14-5

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

(2E)-2-hydroxyiminopropanoic acid

InChI

InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6)/b4-2+

InChI Key

MVGBKLTYYAYYGY-DUXPYHPUSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)O

SMILES

CC(=NO)C(=O)O

Canonical SMILES

CC(=NO)C(=O)O

2211-14-5

physical_description

Solid

solubility

902 mg/mL

Synonyms

2-oximinopropanoic acid
2-oximinopropanoic acid, ion (1-)
pyruvatoxime
pyruvic oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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